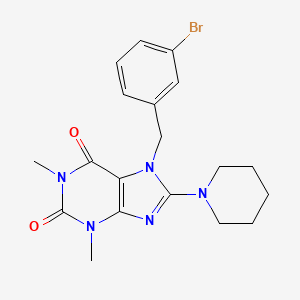

7-(3-bromobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

7-(3-Bromobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a theophylline-derived purine dione characterized by a 3-bromobenzyl substituent at position 7, methyl groups at positions 1 and 3, and a piperidin-1-yl moiety at position 7. This compound shares structural similarities with adenosine receptor ligands and aldehyde dehydrogenase (ALDH) inhibitors, as evidenced by its substitution pattern .

Properties

IUPAC Name |

7-[(3-bromophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN5O2/c1-22-16-15(17(26)23(2)19(22)27)25(12-13-7-6-8-14(20)11-13)18(21-16)24-9-4-3-5-10-24/h6-8,11H,3-5,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITNARVPZDBSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-bromobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the purine core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.

Introduction of the bromobenzyl group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using a bromobenzyl halide and the purine core in the presence of a base such as potassium carbonate.

Attachment of the piperidinyl group: The piperidinyl group can be attached through a nucleophilic substitution reaction using piperidine and the intermediate compound obtained from the previous step.

Methylation: The final step involves the methylation of the purine ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3-bromobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the bromobenzyl group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(3-bromobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Substituent Variations in Position 7 and 8 of Purine Dione Derivatives

Key Observations :

- Position 7 Modifications: The 3-bromobenzyl group in the target compound confers higher lipophilicity compared to smaller substituents like but-2-yn-1-yl (linagliptin impurities) or hydroxymethyl groups . This may enhance membrane permeability and binding to hydrophobic enzyme pockets .

- Position 8 Modifications :

- Piperidin-1-yl and its acylated derivatives (e.g., cyclopropanecarbonyl-piperidin-4-yloxy) are critical for selective inhibition of ALDH isoforms, as seen in NCT-501 derivatives .

- Pyridin-2-yloxy groups (e.g., 3j and 3m in ) eliminate CNS stimulation but retain analgesic effects, suggesting position 8 substitutions dictate activity profiles .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Bromine’s electron-withdrawing effect may slow oxidative metabolism compared to chlorine or trifluoromethyl groups .

- Synthetic Accessibility : The target compound’s synthesis parallels NCT-501 derivatives (), involving piperidine acylation and benzyl halide coupling, but bromine introduces challenges in regioselectivity .

Biological Activity

7-(3-bromobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. Its unique structure and substituents suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following IUPAC name:

- IUPAC Name : this compound

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁BrN₄O₂ |

| Molecular Weight | 396.38 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been suggested that purine derivatives can interact with phosphodiesterases (PDEs), leading to increased levels of cyclic nucleotides which are crucial for cellular signaling .

- Receptor Modulation : The piperidine moiety allows for potential interactions with neurotransmitter receptors, which could influence neurological pathways. This is particularly relevant in the context of developing treatments for neurological disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable activity against various biological targets:

- Cholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer's disease .

- Anticancer Activity : Research indicates that purine derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis through caspase activation pathways .

Case Study 1: Antitumor Activity

A study investigated the effects of the compound on human cancer cell lines. Results indicated that treatment led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways.

Case Study 2: Neurological Effects

In another investigation focusing on neuroprotection, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Findings suggested that it could significantly reduce markers of oxidative stress and enhance cell survival rates.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.